Lipophilicity Modulation: XLogP3 Comparison with Des-Methyl and 2-Methyl Analogs
The N6-methyl substitution in the target compound confers a computed XLogP3 of 1.5, representing a significant 0.7 log unit increase in lipophilicity over the des-methyl analog N4-allylpyrimidine-4,6-diamine (XLogP3 = 0.8) [1][2]. It is also 0.4 log units less lipophilic than the 2-methyl analog N4-allyl-N6,2-dimethylpyrimidine-4,6-diamine (XLogP3 = 1.9) [3]. This positions the compound in an intermediate lipophilicity range favorable for balancing aqueous solubility and membrane permeability in lead-like chemical space.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N4-allylpyrimidine-4,6-diamine: 0.8; N4-allyl-N6,2-dimethylpyrimidine-4,6-diamine: 1.9 |
| Quantified Difference | +0.7 (vs des-methyl); -0.4 (vs 2-methyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.7 log unit lipophilicity shift is sufficient to alter cellular permeability and off-target binding profiles, making the des-methyl analog an unsuitable surrogate in pharmacological assays or lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 117577157: N4-allyl-N6-methylpyrimidine-4,6-diamine. Computed Properties: XLogP3-AA = 1.5. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 76852147: N-Allyl-4,6-pyrimidinediamine (CAS 98335-15-0). Computed Properties: XLogP3-AA = 0.8. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 117579134: N4-allyl-N6,2-dimethylpyrimidine-4,6-diamine (CAS 1903246-97-8). Computed Properties: XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
